molecular formula C17H39NO4S B15179595 Dodecyl(2-hydroxyethyl)dimethylammonium methanesulphonate CAS No. 84753-05-9

Dodecyl(2-hydroxyethyl)dimethylammonium methanesulphonate

Cat. No.: B15179595
CAS No.: 84753-05-9
M. Wt: 353.6 g/mol
InChI Key: SDFOQNAIXDXKKN-UHFFFAOYSA-M
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Description

Dodecyl(2-hydroxyethyl)dimethylammonium methanesulphonate is a quaternary ammonium compound (QAC) characterized by a dodecyl (C12) hydrophobic chain, a hydroxyethyl group, and a methanesulphonate counterion. Its CAS registration date (31/05/2018) indicates recent regulatory recognition . Structurally, it combines a long alkyl chain for lipid membrane interaction, a polar hydroxyethyl group for water solubility, and a sulfonate anion for enhanced stability. QACs like this are widely used as surfactants, antimicrobial agents, and antistatic agents due to their amphiphilic properties .

Properties

CAS No.

84753-05-9

Molecular Formula

C17H39NO4S

Molecular Weight

353.6 g/mol

IUPAC Name

dodecyl-(2-hydroxyethyl)-dimethylazanium;methanesulfonate

InChI

InChI=1S/C16H36NO.CH4O3S/c1-4-5-6-7-8-9-10-11-12-13-14-17(2,3)15-16-18;1-5(2,3)4/h18H,4-16H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

SDFOQNAIXDXKKN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCO.CS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl(2-hydroxyethyl)dimethylammonium methanesulphonate can be synthesized through the quaternization of dodecylamine with 2-chloroethanol, followed by the reaction with methanesulfonic acid. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or water to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The final product is then purified through processes such as crystallization or distillation to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

Dodecyl(2-hydroxyethyl)dimethylammonium methanesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dodecyl(2-hydroxyethyl)dimethylammonium methanesulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dodecyl(2-hydroxyethyl)dimethylammonium methanesulphonate involves its ability to interact with cell membranes and proteins. The quaternary ammonium group can disrupt lipid bilayers, leading to increased membrane permeability. This property is particularly useful in enhancing the delivery of therapeutic agents across cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Groups

Bis(2-hydroxyethyl)dimethylammonium Chloride
  • Structure : Features two hydroxyethyl groups instead of one, with a chloride counterion.
  • Properties : The additional hydroxyethyl group increases hydrophilicity, but the chloride ion may reduce solubility compared to methanesulphonate. Applications include biochemical research and surfactant formulations .
  • Key Difference : Methanesulphonate’s larger, more polarizable counterion enhances solubility in polar solvents compared to chloride .
Hydroxyethylcetyldimonium Phosphate (CAS 85563-48-0)
  • Structure : Cetyl (C16) chain, hydroxyethyl group, and phosphate counterion.
  • Function: Used as an antistatic agent and surfactant in cosmetics.
  • Key Difference : The longer cetyl chain increases hydrophobicity, which may enhance antimicrobial activity but reduce water solubility compared to the dodecyl chain in the target compound .
Dodecyl(2-hydroxyethyl)dimethylammonium Bromide
  • Structure : Nearly identical to the target compound but with a bromide counterion.
  • Applications : Used in environmental pollutant detection due to its electrochemical activity .
  • Key Difference : Bromide’s lower solubility in water compared to methanesulphonate may limit its efficacy in formulations requiring high ionic strength .

Counterion Effects on Properties

The counterion significantly influences solubility, stability, and biological activity:

Counterion Solubility in Water Stability Example Compound
Methanesulphonate High High Target compound
Chloride Moderate Moderate Benzalkonium chloride
Bromide Low Moderate Dodecyl(2-hydroxyethyl)dimethylammonium bromide
Phosphate Moderate High Hydroxyethylcetyldimonium phosphate

Methanesulphonate’s sulfonate group improves solubility and thermal stability, making the target compound suitable for high-temperature industrial processes .

Antimicrobial Efficacy

QACs with varying alkyl chain lengths and counterions exhibit different antimicrobial profiles:

Compound Alkyl Chain Length Counterion MIC* (μg/mL) Applications
Dodecyl(2-hydroxyethyl)dimethylammonium methanesulphonate C12 Methanesulphonate Data needed Surfactants, disinfectants
Decyl dimethylammonium chloride C10 Chloride 25–50 Disinfectant in meat industry
Benzalkonium chloride C12–C14 Chloride 10–20 Broad-spectrum disinfectant

*MIC: Minimum Inhibitory Concentration. The dodecyl chain in the target compound likely provides stronger membrane disruption than decyl (C10) analogs, but comparative data against benzalkonium chloride (C12–C14) is required .

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